N4-isopropyl-N6-methylpyrimidine-4,6-diamine
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Overview
Description
N4-isopropyl-N6-methylpyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly as inhibitors of various enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-isopropyl-N6-methylpyrimidine-4,6-diamine typically involves the reaction of appropriate substituted pyrimidines with isopropyl and methyl amines. One common method involves the use of pyrimidine-4,6-diamine as a starting material, which undergoes alkylation reactions to introduce the isopropyl and methyl groups at the N4 and N6 positions, respectively .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N4-isopropyl-N6-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
N4-isopropyl-N6-methylpyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of epidermal growth factor receptor (EGFR) in non-small cell lung cancer
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-isopropyl-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes. For instance, as an EGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N4,N6-disubstituted pyrimidine-4,6-diamine derivatives: These compounds share a similar core structure but differ in the substituents at the N4 and N6 positions.
2,4-diaminopyrimidines: These compounds have amino groups at the 2 and 4 positions instead of the 4 and 6 positions
Uniqueness
N4-isopropyl-N6-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups at the N4 and N6 positions, respectively, contribute to its potency and selectivity as an enzyme inhibitor .
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-N-methyl-4-N-propan-2-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C8H14N4/c1-6(2)12-8-4-7(9-3)10-5-11-8/h4-6H,1-3H3,(H2,9,10,11,12) |
InChI Key |
OOVFIGIVKGUMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=NC(=C1)NC |
Origin of Product |
United States |
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